molecular formula C22H18N2O4S2 B2962888 N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-tosylacetamide CAS No. 895443-18-2

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-tosylacetamide

Cat. No. B2962888
M. Wt: 438.52
InChI Key: ZVDQMXUAPKHWGY-UHFFFAOYSA-N
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Description

“N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-tosylacetamide” is a novel compound that has been synthesized and characterized for its anti-inflammatory properties . It is a derivative of benzothiazole, a heterocyclic compound with a five-membered C3NS ring .


Synthesis Analysis

The compound was synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives . The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Molecular Structure Analysis

The structure of the compound was analyzed based on IR, 1H, 13C NMR and mass spectral data . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include coupling reactions and treatment with chloroethyl compounds . Further details about the specific reactions are not available in the retrieved resources.

Scientific Research Applications

Antitumor Activity

  • Compounds related to N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-tosylacetamide have been evaluated for antitumor activity. Notably, N-[4-(benzothiazole-2-yl)phenyl]-2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]acetamide demonstrated significant anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Aggregation-Induced Emission Enhancement

  • Certain derivatives, such as those based on 2-(2'-hydroxyphenyl)benzothiazole, have shown properties like aggregation-induced emission enhancement. This is due to restricted intramolecular motion and easier intramolecular proton transfer in the solid state (Qian et al., 2007).

Antimicrobial and Antimalarial Properties

  • Novel diastereoselective benzothiazole β-lactam hybrids derived from these compounds were synthesized and exhibited moderate antimicrobial activities against various bacterial strains. Additionally, certain derivatives have shown increased potency as antimalarials (Alborz et al., 2018).

Inhibition of Kynurenine 3-Hydroxylase

  • N-(4-phenylthiazol-2-yl)benzenesulfonamides, structurally related to the target compound, have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme implicated in neurodegenerative diseases (Röver et al., 1997).

Green Synthesis and Antibacterial Evaluation

  • The compound has been used in green synthesis methods, leading to novel 1,2,3-triazoles with significant reductions in reaction times and high yields. These synthesized compounds displayed promising antimicrobial activities (Rezki, 2016).

Corrosion Inhibition

  • Benzothiazole derivatives have been studied for their corrosion inhibiting effects against steel in acidic solutions, indicating potential applications in industrial chemistry (Hu et al., 2016).

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(4-methylphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S2/c1-14-6-9-16(10-7-14)30(27,28)13-21(26)23-15-8-11-17(19(25)12-15)22-24-18-4-2-3-5-20(18)29-22/h2-12,25H,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVDQMXUAPKHWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-tosylacetamide

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